Carbamazepine-10,11-epoxide
Overview
Description
Carbamazepine-10,11-epoxide is the primary, active metabolite in both urine and serum of carbamazepine, an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder as well as trigeminal neuralgia . It is an epoxide and metabolite of carbamazepine and has a role as a marine xenobiotic metabolite, a drug metabolite, and an allergen .
Synthesis Analysis
Carbamazepine is metabolized in the liver by oxidation before excretion in the urine. A major metabolite is carbamazepine-10,11-epoxide which is further metabolized by hydration before excretion . The synthesis of Carbamazepine-10,11-epoxide has been analyzed in several studies .Molecular Structure Analysis
The molecular structure of Carbamazepine-10,11-epoxide has been analyzed using high-performance liquid chromatography with ultraviolet detection . Further studies have also discussed the molecular structure of this compound .Chemical Reactions Analysis
Carbamazepine-10,11-epoxide has been associated with several chemical reactions. It is known to induce the alteration of peptides presented by HLA-B∗15:02 . It is also metabolized by epoxide hydrolase . Several studies have analyzed the chemical reactions of this compound .Physical And Chemical Properties Analysis
Carbamazepine-10,11-epoxide has a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol . Further analysis of its physical and chemical properties can be found in several studies .Scientific Research Applications
Therapeutic Drug Monitoring
- Scientific Field: Pharmacology
- Application Summary: Carbamazepine-10,11-epoxide is used in therapeutic drug monitoring (TDM) for epilepsy . It is also used in bioequivalence studies and in assessing the interchangeability of carbamazepine preparations .
- Methods of Application: A rapid HPLC-MS/MS method was developed for the simultaneous determination of carbamazepine and carbamazepine-10,11-epoxide in human blood serum . The analytical range for carbamazepine was 50 – 20,000 ng/mL; for carbamazepine-10,11-epoxide, 5 – 2,000 ng/mL .
- Results: This method allowed for therapeutic drug monitoring, bioequivalence studies, and an assessment of the interchangeability of carbamazepine preparations .
Estimation of Concentrations in Plasma
- Scientific Field: Clinical Pathology
- Application Summary: Carbamazepine-10,11-epoxide is used to estimate its own and carbamazepine concentrations in plasma . This is significant in therapeutic drug monitoring of carbamazepine, especially when accurate quantification of the epoxide metabolite is required .
- Methods of Application: Mathematical equations were proposed for the estimation of carbamazepine and epoxide metabolite concentrations based on values generated by common carbamazepine immunoassays .
- Results: Values determined by calculation correlated well with carbamazepine and epoxide concentrations in supplemented and patient samples .
Quantification of Histone Deacetylases (HDAC) Inhibition
- Scientific Field: Biochemistry
- Application Summary: Carbamazepine-10,11-epoxide is used as a test material in the quantification of histone deacetylases (HDAC) inhibition .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results: The specific outcomes are not detailed in the source .
Treatment of Neuropathic Pain
- Scientific Field: Neurology
- Application Summary: Carbamazepine-10,11-epoxide is used in the treatment of neuropathic pain . It is also used in combination with neuroleptics to treat schizophrenia and as a mood stabilizer in bipolar disorder .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results: The specific outcomes are not detailed in the source .
Treatment of Trigeminal Neuralgia
- Scientific Field: Neurology
- Application Summary: Carbamazepine-10,11-epoxide is used in the treatment of trigeminal neuralgia . It is also used in complex therapy to treat chronic pain syndrome .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results: The specific outcomes are not detailed in the source .
Quantification of Histone Deacetylases (HDAC) Inhibition
- Scientific Field: Biochemistry
- Application Summary: Carbamazepine-10,11-epoxide is used as a test material in the quantification of histone deacetylases (HDAC) inhibition .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results: The specific outcomes are not detailed in the source .
Treatment of Neuropathic Pain
- Scientific Field: Neurology
- Application Summary: Carbamazepine-10,11-epoxide is used in the treatment of neuropathic pain . It is also used in combination with neuroleptics to treat schizophrenia and as a mood stabilizer in bipolar disorder .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results: The specific outcomes are not detailed in the source .
Treatment of Trigeminal Neuralgia
- Scientific Field: Neurology
- Application Summary: Carbamazepine-10,11-epoxide is used in the treatment of trigeminal neuralgia . It is also used in complex therapy to treat chronic pain syndrome .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results: The specific outcomes are not detailed in the source .
Quantification of Histone Deacetylases (HDAC) Inhibition
- Scientific Field: Biochemistry
- Application Summary: Carbamazepine-10,11-epoxide is used as a test material in the quantification of histone deacetylases (HDAC) inhibition .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results: The specific outcomes are not detailed in the source .
Safety And Hazards
Future Directions
There are several future directions for the study of Carbamazepine-10,11-epoxide. For instance, understanding the nature of immunogenic interactions between Carbamazepine and Carbamazepine-10,11-epoxide with the HLA immune complex will guide towards effective and safe medications . Other future directions include the prediction of drug-drug interactions at the epoxide hydrolase level , and the establishment of a physiologically based pharmacokinetic (PBPK) model of Carbamazepine and its metabolite Carbamazepine-10,11-epoxide .
properties
IUPAC Name |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWEEVEIOGMMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891456 | |
Record name | Carbamazepine 10,11-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamazepine-10,11-epoxide | |
CAS RN |
36507-30-9 | |
Record name | Carbamazepine 10,11-epoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36507-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamazepine epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamazepine 10,11-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamazepin-10,11-epoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBAMAZEPINE-10,11-EPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC9505F279 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Carbamazepine-10,11-epoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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